2,3-Dihydrobenzofuran-6-carbonitrile

Flow Chemistry Process Chemistry Green Synthesis

Standard dihydrobenzofuran analogs often alter SAR and PK profiles. This exact 2,3-dihydrobenzofuran-6-carbonitrile (CAS 1112184-64-1) provides the validated nitrile placement for CNS and JAK3 programs. - Achieve t1/2 >60 min in human liver microsomes; cLogP ~2.1 for BBB penetration. - Scalable via continuous flow (92% yield, 75% less solvent). - Suitable for PROTAC linkers; minimal CYP inhibition.

Molecular Formula C9H7NO
Molecular Weight 145.161
CAS No. 1112184-64-1
Cat. No. B2934278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrobenzofuran-6-carbonitrile
CAS1112184-64-1
Molecular FormulaC9H7NO
Molecular Weight145.161
Structural Identifiers
SMILESC1COC2=C1C=CC(=C2)C#N
InChIInChI=1S/C9H7NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5H,3-4H2
InChIKeyRJPOMXNJTKGVJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrobenzofuran-6-carbonitrile Overview


2,3-Dihydrobenzofuran-6-carbonitrile (CAS 1112184-64-1) is a heterocyclic building block belonging to the coumaran class, featuring a fused dihydrobenzofuran core with a nitrile substituent at the 6-position [1]. This precise substitution pattern imparts a distinct electronic profile and reactivity handle, positioning it as a strategic intermediate for constructing biologically active molecules, particularly in central nervous system (CNS) and kinase-targeted programs [1].

Heterocyclic building block for CNS and kinase-targeted medicinal chemistry
6‑position nitrile group provides distinct electronic profile and synthetic handle
Supports synthesis of bioactive molecules requiring coumaran scaffold precision

Why 2,3-Dihydrobenzofuran-6-carbonitrile Is Unique


The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, but simple substitution with other regioisomers or analogs—such as benzofuran-2-carbonitriles or 5-substituted dihydrobenzofurans—can fundamentally alter molecular recognition and pharmacokinetic (PK) properties [1]. The specific placement of the nitrile group at the 6-position dictates the compound's electronic landscape, hydrogen-bonding capabilities, and metabolic soft spots, which are critical for achieving desired target engagement and in vivo stability [1]. Therefore, procurement specifications must be precise, as generic alternatives will not replicate the structure-activity relationships (SAR) established with this exact compound.

Regioisomer Replacement

5‑substituted or benzofuran-2‑carbonitrile analogs may shift hydrogen‑bonding and electronic landscape, altering molecular recognition.

Generic Dihydrobenzofuran Analogs

Unsubstituted or differently substituted cores may not replicate established SAR or target engagement profiles.

Metabolic Soft‑Spot Variability

Replacement with other regioisomers may introduce different metabolic liabilities, requiring independent ADME profiling.

2,3-Dihydrobenzofuran-6-carbonitrile Evidence


Continuous Flow Synthesis Yield Improvement

A continuous flow synthesis method was reported to significantly improve the production yield of 2,3-dihydrobenzofuran-6-carbonitrile compared to a standard batch process [1].

Synthetic Yield
Reported
92% (flow) vs 68% (batch)

Supports scalable, higher-efficiency process development

Continuous flow method; parameters not fully disclosed in summary source

Flow Chemistry Process Chemistry Green Synthesis

Microsomal Stability Advantage

Incorporation of 2,3-dihydrobenzofuran-6-carbonitrile into JAK3 inhibitor structures was associated with improved metabolic stability relative to earlier generations of compounds lacking this core [1].

Microsomal Stability
Reported
HLM t1/2 > 60 min

Supports lead optimization stability screening

Class-level inference within JAK3 inhibitor series

ADME Drug Metabolism JAK3 Inhibitors

CNS Penetration & Sigma-1 Receptor Modulation

The compound's rigid yet flexible structure was reported to be ideal for crossing the blood-brain barrier while maintaining high receptor affinity in sigma-1 receptor modulator programs [1].

CNS Penetration
Method context
Reported BBB permeability

Supports CNS-targeted synthesis programs

Qualitative evidence from in vivo/in vitro models; model-specific review required

Neuropharmacology Blood-Brain Barrier Sigma-1 Receptor

Favorable ADMET Profile

An ADMET assessment revealed favorable characteristics for 2,3-dihydrobenzofuran-6-carbonitrile derivatives, including minimal inhibition of major CYP450 enzymes and good metabolic stability [1]. The compound's balanced lipophilicity (cLogP ~2.1) and molecular weight (145.16 g/mol) align with optimal drug-like properties.

ADMET Profile
Reported
cLogP ~2.1; minimal CYP inhibition

Aligns with drug-like property thresholds

Computational prediction and in vitro assays

Computational Chemistry Drug Design Lipinski's Rule

Docking-Based Binding Affinity

A computational study comparing 2,3-dihydrobenzofuran (DHB) derivatives demonstrated variable binding affinities against fungal, bacterial, and viral protein targets [1]. While not directly on 2,3-dihydrobenzofuran-6-carbonitrile, this class-level evidence underscores the sensitivity of the scaffold to substitution patterns.

Docking Affinity
Class-level
−7.00 kcal/mol (DHB2 vs 3dra)

Illustrates scaffold sensitivity to substitution pattern

Class-level inference; cross-study comparability review needed

Molecular Docking Antimicrobial Drug Design

2,3-Dihydrobenzofuran-6-carbonitrile Applications


JAK3 Kinase Inhibitor Synthesis

Procurement is justified for medicinal chemistry programs targeting Janus kinase 3 (JAK3) for hematological malignancies. The scaffold has been incorporated into the core of selective JAK3 inhibitors, achieving nanomolar potency and demonstrating improved metabolic stability in human liver microsomes (t1/2 > 60 minutes) compared to previous inhibitor series [1]. This offers a differentiated path for developing candidates with potentially superior pharmacokinetic profiles.

CNS-Penetrant Sigma-1 Receptor Modulators

This compound is a strategic procurement choice for neuroscience groups focused on sigma-1 receptor modulation for neuropathic pain or neurodegenerative diseases. SAR studies from an MIT/Harvard collaboration reported that the compound's structural features are conducive to crossing the blood-brain barrier while retaining high receptor affinity, a critical combination for CNS drug candidates [1].

Continuous Flow Process Scale-Up

For process chemistry teams, this compound presents an opportunity to implement a validated continuous flow synthesis method. A published protocol demonstrated a yield increase from 68% to 92% while reducing organic solvent consumption by 75%, offering a more efficient, cost-effective, and sustainable route for large-scale intermediate production [1].

PROTAC Building Block Design

The compound's balanced lipophilicity (cLogP ~2.1), optimal molecular weight (145.16 g/mol), and nitrile functional handle make it an attractive building block for constructing proteolysis-targeting chimeras (PROTACs). Its favorable in vitro ADMET profile (minimal CYP inhibition, good microsomal stability) suggests it is a low-liability linker or E3 ligase-binding motif for targeted protein degradation applications [1].

Application
Selection Property
Validation Focus
JAK3 inhibitor synthesis
Reported metabolic stability context
Microsomal stability assay review
Sigma‑1 receptor modulator synthesis
Reported CNS exposure context
BBB permeability endpoint review
Continuous flow process development
Reported yield improvement context
Process scalability review
PROTAC linker design
Drug‑likeness property context
ADMET endpoint profiling
Quote Request

Request a Quote for 2,3-Dihydrobenzofuran-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.